Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate
Description
Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a bromo-methylphenyl group and an ethoxy group, making it a molecule of interest for various chemical and pharmacological studies.
Properties
IUPAC Name |
methyl 4-(4-bromo-3-methylanilino)-6-ethoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-4-26-14-6-8-17-15(10-14)18(11-19(23-17)20(24)25-3)22-13-5-7-16(21)12(2)9-13/h5-11H,4H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXBGXMJLGXUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)Br)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Esterification: The final step involves esterification to introduce the ethoxy group, typically using ethanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring or the bromo group, potentially yielding dehalogenated or hydrogenated products.
Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromo group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under mild heating.
Major Products:
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of ethoxyquinoline derivatives without the bromo group.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromo group.
Scientific Research Applications
Anticancer Activity
Research indicates that methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines while exhibiting minimal cytotoxicity towards normal cells. The selectivity for cancer cells suggests a promising therapeutic window for further development in cancer treatment.
Mechanisms of Action:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation, thus impeding tumor growth.
- Molecular Docking Studies: Computational studies indicate that this compound can effectively bind to targets involved in cancer pathways, enhancing its potential as a therapeutic agent.
Antimicrobial Activity
This compound has also shown notable antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects.
Key Findings:
- In studies assessing the minimum inhibitory concentration (MIC), this compound's efficacy was comparable to established antibiotics, indicating its potential as an alternative therapeutic agent in treating bacterial infections.
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound against several cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations that were non-toxic to normal cells, highlighting its selective action against cancerous tissues.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of this compound, revealing that it effectively inhibited the growth of multiple bacterial strains. The research concluded that this compound could serve as a promising candidate for developing new antimicrobial agents.
Mechanism of Action
The compound exerts its effects primarily through interaction with cellular DNA and proteins. The quinoline core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the bromo-methylphenyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function. These interactions can trigger apoptosis in cancer cells, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Chloroquine: Another quinoline derivative used as an anti-malarial drug.
Quinoline-2-carboxylic acid: A simpler quinoline derivative with similar structural features.
Uniqueness: Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. The presence of the bromo-methylphenyl group enhances its ability to form covalent bonds with biological targets, while the ethoxy group increases its lipophilicity, potentially improving cell membrane permeability.
This compound’s unique structure and reactivity make it a valuable molecule for further research in medicinal chemistry and other scientific fields.
Biological Activity
Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, synthesis, and significant biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Synthesis
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C17H18BrN O3
- CAS Number : 1207047-34-4
The synthesis typically involves the reaction of various quinoline derivatives with substituted aniline compounds. The presence of the bromo and ethoxy groups enhances its reactivity and biological activity.
1. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.5 μg/mL |
| Candida albicans | 0.75 μg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, similar to other quinoline derivatives .
2. Anticancer Properties
This compound has shown promising anticancer activity in vitro. It induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Key Findings:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 18 |
The compound's ability to inhibit tumor growth was attributed to its interference with the cell cycle, particularly at the G1/S phase transition, suggesting potential use as a chemotherapeutic agent .
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory properties. In vitro assays indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Experimental Results:
- Assay Method : ELISA for cytokine quantification.
| Cytokine | Concentration (pg/mL) Pre-treatment | Concentration (pg/mL) Post-treatment |
|---|---|---|
| TNF-alpha | 1500 | 300 |
| IL-6 | 800 | 150 |
These results suggest that this compound may have therapeutic potential in inflammatory diseases .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromine Site
The bromine atom at the 4-position of the 3-methylphenyl group is susceptible to nucleophilic substitution under specific conditions. This reactivity is common in brominated aromatic systems and aligns with methodologies observed in related compounds .
Key reactions:
-
Amination: Reaction with primary or secondary amines (e.g., pyrrolidine, piperidine) in polar aprotic solvents (e.g., DMF) at 80–120°C, catalyzed by CuI or Pd-based catalysts .
-
Alkoxylation: Substitution with alkoxide nucleophiles (e.g., sodium methoxide) in ethanol or THF under reflux .
Example conditions:
| Reaction Type | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Amination | Piperidine, CuI, DMF, 100°C | 60–75% | |
| Alkoxylation | NaOMe, EtOH, reflux | 45–65% |
Ester Hydrolysis and Functionalization
The methyl ester group at the 2-position of the quinoline core undergoes hydrolysis to yield carboxylic acid derivatives, enabling further derivatization .
Reaction pathways:
-
Basic hydrolysis: Treatment with NaOH or KOH in aqueous ethanol (50–70°C) to produce the carboxylic acid .
-
Acid-catalyzed transesterification: Reaction with alcohols (e.g., ethanol, benzyl alcohol) in the presence of H₂SO₄ or HCl.
Typical conditions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Basic hydrolysis | 2M NaOH, EtOH/H₂O, 60°C | Quinoline-2-carboxylic acid | |
| Transesterification | EtOH, H₂SO₄, reflux | Ethyl ester derivative |
Oxidation Reactions
The ethoxy group and quinoline ring are potential targets for oxidation.
Observed transformations:
-
Quinoline N-oxidation: Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C to form the N-oxide .
-
Ethoxy group oxidation: Conversion to a ketone or carboxylic acid using KMnO₄ or CrO₃ in acidic media .
Example data:
| Substrate Site | Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Quinoline nitrogen | mCPBA | CH₂Cl₂, 25°C, 6h | N-oxide derivative | |
| Ethoxy group | KMnO₄, H₂SO₄ | H₂O, 80°C, 3h | Carboxylic acid |
Reduction Reactions
The ester and aromatic amino groups may participate in reduction processes.
Documented reductions:
-
Ester to alcohol: Lithium aluminum hydride (LiAlH₄) in anhydrous THF or Et₂O reduces the ester to a primary alcohol.
-
Nitro group reduction: If present, nitro groups are reduced to amines using H₂/Pd-C or SnCl₂/HCl .
Conditions and outcomes:
| Target Group | Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Ester | LiAlH₄ | THF, 0°C to reflux | Quinoline-2-methanol | |
| Aromatic Br | H₂, Pd/C | EtOH, 25°C, 12h | Dehalogenated analog |
Cyclization and Ring Modification
The quinoline core participates in cycloaddition and ring-expansion reactions, particularly under catalytic conditions .
Notable examples:
-
Diels-Alder reactions: With dienophiles (e.g., maleic anhydride) to form fused polycyclic systems .
-
Metal-catalyzed cross-coupling: Suzuki-Miyaura coupling with aryl boronic acids to replace bromine with aryl groups .
Suzuki coupling parameters:
| Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90°C | 70–85% |
Stability and Degradation Pathways
The compound degrades under harsh acidic or basic conditions, with cleavage of the ester and ethoxy groups . Photodegradation studies suggest sensitivity to UV light, leading to quinoline ring decomposition.
Analytical Techniques
Reactions are monitored via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
